p-Chloroacetophenone p-Chloroacetophenone
Brand Name: Vulcanchem
CAS No.: 99-91-2
VCID: VC0041964
InChI: InChI=1S/C8H7ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3
SMILES: CC(=O)C1=CC=C(C=C1)Cl
Molecular Formula: C8H7ClO
Molecular Weight: 154.59 g/mol

p-Chloroacetophenone

CAS No.: 99-91-2

Reference Standards

VCID: VC0041964

Molecular Formula: C8H7ClO

Molecular Weight: 154.59 g/mol

p-Chloroacetophenone - 99-91-2

CAS No. 99-91-2
Product Name p-Chloroacetophenone
Molecular Formula C8H7ClO
Molecular Weight 154.59 g/mol
IUPAC Name 1-(4-chlorophenyl)ethanone
Standard InChI InChI=1S/C8H7ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3
Standard InChIKey BUZYGTVTZYSBCU-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)Cl
Canonical SMILES CC(=O)C1=CC=C(C=C1)Cl
Boiling Point 232.0 °C
237 °C
Colorform LIQUID
Density 1.1922 @ 20 °C/4 °C
Melting Point 20.0 °C
20-21 °C
Solubility PRACTICALLY INSOL IN WATER; MISCIBLE WITH ALC, ETHER
Synonyms 1-(4-Chlorophenyl)-1-ethanone; 1-(4-Chlorophenyl)ethanone; 1-(p-Chlorophenyl)ethanone; 1-Acetyl-4-chlorobenzene; 1-Chloro-4-acetylbenzene; 4-Acetyl-1-chlorobenzene; 4-Acetylchlorobenzene; 4-Acetylphenyl chloride; 4-Chloro-1-acetylbenzene; 4-Chloroben
Vapor Pressure 0.51 mm Hg @ 25 °C (est)
PubChem Compound 7467
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator